Enantiomeric Purity Drives MAO-B Inhibitory Potency: (R) vs. (S)-1-Phenylprop-2-yn-1-amine
Within the aliphatic propargylamine class, the (R)-enantiomer is the eutomer for MAO-B inhibition. Literature data for the closely related N-desmethylselegiline scaffold (primary propargylamine, identical stereochemical requirement) demonstrate an IC₅₀ of 51 nM against human MAO-B with 450-fold selectivity over MAO-A (IC₅₀ = 23 µM) [1]. Across the broader aliphatic propargylamine series, the (R)-enantiomer of compound (R)-21 achieved an IC₅₀ of 17 nM with a selectivity index of 2941 for MAO-B over MAO-A, while the corresponding (S)-enantiomers consistently displayed >20-fold weaker inhibition [2]. For (R)-1-phenylprop-2-yn-1-amine specifically, the primary amine and terminal alkyne provide the minimal pharmacophore scaffold — retaining the critical stereocenter without the confounding N-methylation present in selegiline — enabling clean structure-activity relationship (SAR) dissection [3].
| Evidence Dimension | Enantiomer-dependent MAO-B inhibitory potency (IC₅₀) in propargylamine series |
|---|---|
| Target Compound Data | (R)-enantiomer: eutomer for MAO-B inhibition; stereochemistry essential for irreversible active-site binding [3] |
| Comparator Or Baseline | (S)-enantiomer: >20-fold weaker MAO-B inhibition (class-level data); racemic mixture: approximately 50% inactive stereoisomer by weight |
| Quantified Difference | ≥20-fold potency differential between (R)- and (S)-enantiomers across aliphatic propargylamine series [2] |
| Conditions | Human MAO-B enzyme inhibition assays; recombinant MAO-B expressed in baculovirus-infected insect cells; substrate: p-tyramine or 14C-phenylethylamine [1][2] |
Why This Matters
Procurement of the pure (R)-enantiomer eliminates the biological noise of the inactive (S)-form, ensuring unambiguous SAR data and avoiding the 2-fold potency underestimate inherent in racemic starting material.
- [1] BenchChem. (2026). N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. IC₅₀ data sourced from BindingDB: human recombinant MAO-B IC₅₀ = 51 nM, MAO-A IC₅₀ = 23 µM. View Source
- [2] Yu, P. H., Davis, B. A., & Boulton, A. A. (1992). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 35(20), 3705–3713. View Source
- [3] Talluri, K., et al. (2007). An organo-catalytic approach to the enantioselective synthesis of (R)-selegiline. Tetrahedron, 63(39), 9758–9763. View Source
